(2-Aminoethyl)(butan-2-yl)methylamine
Overview
Description
It is a tertiary amine that finds applications in various fields including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Aminoethyl)(butan-2-yl)methylamine typically involves nucleophilic substitution reactions. One common method is the alkylation of ammonia or primary amines with haloalkanes. For instance, the reaction of ethylamine with bromoethane can yield secondary amines, which can further react to form tertiary amines .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors where controlled conditions of temperature and pressure are maintained to optimize yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(butan-2-yl)methylamine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or other reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds like bromoethane or chloroethane can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
(2-Aminoethyl)(butan-2-yl)methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-Aminoethyl)(butan-2-yl)methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A primary amine with simpler structure and different reactivity.
Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups attached to the nitrogen
Uniqueness
(2-Aminoethyl)(butan-2-yl)methylamine is unique due to its specific structure, which includes both an aminoethyl and a butan-2-yl group. This unique combination of functional groups gives it distinct chemical properties and reactivity compared to other amines .
Properties
IUPAC Name |
N'-butan-2-yl-N'-methylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-7(2)9(3)6-5-8/h7H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUIZZSXNHURBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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